molecular formula C7H6F3N3O4 B2470966 methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1856102-16-3

methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No. B2470966
CAS RN: 1856102-16-3
M. Wt: 253.137
InChI Key: GXTCCLJUYYAPEF-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and agriculture. MNPC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of various kinases, such as extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in animal studies. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate. One direction is to further elucidate its mechanism of action, including identifying the specific enzymes and receptors it targets. Another direction is to investigate its potential use as a drug delivery system, including optimizing its solubility and pharmacokinetics. In addition, further studies are needed to investigate its potential applications in crop protection, including its effectiveness against various pests and diseases. Overall, this compound has significant potential for use in various fields, and further research is needed to fully understand its properties and applications.

Synthesis Methods

Methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine and methyl chloroformate in the presence of a base, such as triethylamine, to yield this compound. Another method involves the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethanol and thionyl chloride to yield 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonyl chloride, which is then reacted with methylamine to yield this compound.

Scientific Research Applications

Methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection.

properties

IUPAC Name

methyl 4-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c1-17-6(14)5-4(13(15)16)2-12(11-5)3-7(8,9)10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTCCLJUYYAPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1[N+](=O)[O-])CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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